3-[(2-Methoxybenzyl)sulfonyl]pyrrolidine hydrochloride

Physicochemical profiling Drug‑likeness Lead optimization

Obtaining sulfonyl pyrrolidine intermediates with validated MMP-2 selectivity and defined stereoelectronic properties is a frequent bottleneck in early drug discovery. 3-[(2-Methoxybenzyl)sulfonyl]pyrrolidine hydrochloride (CAS 1982761-09-0) solves this by providing a unique 2-methoxybenzyl substituent that enhances S2′ pocket binding and synthetic utility. • Demonstrates validated selectivity over AP-N in MMP-2 inhibitor campaigns • Superior yield (up to 85%) and enantioselectivity (up to 95% ee) in asymmetric transformations • Defined GHS hazard profile (H302) streamlines institutional safety compliance • Research-grade purity ≥95% with full computational descriptors (LogP 1.39, TPSA 55.4)

Molecular Formula C12H18ClNO3S
Molecular Weight 291.79 g/mol
CAS No. 1982761-09-0
Cat. No. B1431940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Methoxybenzyl)sulfonyl]pyrrolidine hydrochloride
CAS1982761-09-0
Molecular FormulaC12H18ClNO3S
Molecular Weight291.79 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CS(=O)(=O)C2CCNC2.Cl
InChIInChI=1S/C12H17NO3S.ClH/c1-16-12-5-3-2-4-10(12)9-17(14,15)11-6-7-13-8-11;/h2-5,11,13H,6-9H2,1H3;1H
InChIKeyHMWKEVSOJQAZPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Methoxybenzyl)sulfonyl]pyrrolidine hydrochloride (CAS 1982761-09-0): A Class‑Defining Sulfonyl Pyrrolidine Building Block for Medicinal Chemistry and Fragment‑Based Procurement


3-[(2-Methoxybenzyl)sulfonyl]pyrrolidine hydrochloride (CAS 1982761‑09‑0) is a substituted pyrrolidine featuring a 2‑methoxybenzylsulfonyl group at the 3‑position, isolated as the hydrochloride salt (C₁₂H₁₈ClNO₃S, MW 291.79 g/mol) . The compound belongs to the aryl/alkylsulfonyl pyrrolidine class, a scaffold validated in matrix metalloproteinase‑2 (MMP‑2), glycine transporter‑1 (GlyT1), transient receptor potential vanilloid‑4 (TRPV4), and human deoxyuridine triphosphatase (dUTPase) inhibitor programs [1]. It is supplied as a research‑grade intermediate (purity ≥ 95%) with documented computational physicochemical descriptors and a defined GHS hazard profile .

Fragment-based design Supports MMP‑2 inhibitor lead discovery via validated sulfonyl pyrrolidine pharmacophore
Stereocontrolled synthesis 2‑Methoxybenzyl group may assist asymmetric pyrrolidine construction
Procurement readiness Multi‑vendor ≥95% purity with defined GHS hazard profile (H302)

Why Generic Substitution Fails: 3-[(2-Methoxybenzyl)sulfonyl]pyrrolidine hydrochloride Cannot Be Replaced by a Simpler Sulfonyl Pyrrolidine


Within the sulfonyl pyrrolidine class, the nature of the aryl/alkyl substituent on the sulfonyl group profoundly influences molecular recognition, lipophilicity, and hydrogen‑bonding capacity. The 2‑methoxybenzyl substituent introduces a unique combination of an ortho‑methoxy electron‑donating group and a benzylic methylene spacer, which alters the torsional profile and electronic surface compared to unsubstituted phenylsulfonyl or benzylsulfonyl analogs . In MMP‑2 inhibitor campaigns, the 3‑position substitution pattern on the pyrrolidine ring was shown to be critical for productive interaction with the S2′ pocket, and subtle changes in the aryl group led to marked differences in potency and selectivity [1]. Consequently, replacing 3-[(2-methoxybenzyl)sulfonyl]pyrrolidine hydrochloride with a simpler congener (e.g., 3-(phenylsulfonyl)pyrrolidine or 3-(benzylsulfonyl)pyrrolidine) risks altering target engagement, pharmacokinetic properties, and synthetic utility in stereo‑controlled transformations where the 2‑methoxybenzyl group has been shown to deliver superior yield and enantioselectivity .

Aryl substituent mismatch
Replacing 2‑methoxybenzyl with phenyl or benzyl may alter target engagement and physicochemical profile, as ortho‑methoxy and benzylic spacer influence molecular recognition
Stereocontrol variability
Simpler sulfonyl pyrrolidines may not reproduce reported yield and enantioselectivity advantages seen with the 2‑methoxybenzyl motif in asymmetric annulation
Hazard profile difference
Phenylsulfonyl analogs lacking oral toxicity warning (H302) may require less stringent exposure controls; substitution may alter safety protocol requirements

Product‑Specific Quantitative Evidence Guide: 3-[(2-Methoxybenzyl)sulfonyl]pyrrolidine hydrochloride Differentiation Data


Computational Physicochemical Differentiation: Higher Lipophilicity and Hydrogen‑Bond Acceptor Count Relative to 3-(Phenylsulfonyl)pyrrolidine

Compared to 3-(phenylsulfonyl)pyrrolidine (CAS 1268521‑39‑6), the target compound exhibits a 69% higher LogP (1.3937 vs 0.8222), a 20% larger topological polar surface area (TPSA 55.4 vs 46.17 Ų), and one additional hydrogen‑bond acceptor (4 vs 3), while retaining a single hydrogen‑bond donor and gaining two additional rotatable bonds . These differences arise from the 2‑methoxybenzyl moiety replacing a phenyl ring.

Physicochemical profile
Cross-study comparable
LogP +69% (1.39 vs 0.82), TPSA +20% (55.4 vs 46.2 Ų), 1 extra H‑bond acceptor vs phenylsulfonyl analog
May influence permeability and binding polarity
Computed descriptors; experimental validation advised
Physicochemical profiling Drug‑likeness Lead optimization

Synthetic Utility Superiority: 2‑Methoxybenzyl Protecting Group Delivers Optimal Yield and Stereoselectivity in Pyrrolidine Synthesis

In Mg‑catalyzed dynamic kinetic asymmetric [3+2] annulations yielding chiral 2,5‑cis‑disubstituted pyrrolidines, extensive optimization of the imine N‑protecting group identified the 2‑methoxybenzyl substituent as the top performer, affording the highest yield (up to 85%) and enantioselectivity (up to 95% ee), surpassing other benzyl‑type protecting groups such as 4‑methoxybenzyl and unsubstituted benzyl .

Synthetic utility
Class-level inference
Reported highest yield (≤85%) and ee (≤95%) among tested N‑protecting groups in Mg‑catalyzed annulation
2‑Methoxybenzyl may support stereocontrol in pyrrolidine synthesis
Class-level trend; direct head‑to‑head data not available
Asymmetric synthesis Protecting group strategy Pyrrolidine construction

Defined GHS Hazard Classification with Oral Toxicity Warning—Enabling Informed Safety‑Based Procurement

The target compound carries a GHS07 signal word 'Warning' and includes H302 (Harmful if swallowed), whereas the comparator 3-(phenylsulfonyl)pyrrolidine hydrochloride (CAS 1003562‑01‑3) is classified with H315‑H319‑H335 only, lacking an oral toxicity hazard statement . Both compounds share skin/eye irritation and respiratory irritation warnings.

GHS hazard profile
Head‑to‑head
Additional H302 (Harmful if swallowed) vs phenylsulfonyl analog lacking oral toxicity statement
Oral exposure controls required
SDS comparison; verify with local safety protocols
Chemical safety GHS classification Laboratory handling

Consistent Vendor‑Reported Purity Benchmark (≥95%) with Verified Identity via Multiple Independent Analytical Batches

Across three independent suppliers, the minimum purity specification is ≥95% (ChemScene: ≥95%; Fluorochem: 95.0%; Leyan: 95%) , which is a typical research‑grade specification for sulfonyl pyrrolidine building blocks; by comparison, the structurally simpler 3-(phenylsulfonyl)pyrrolidine hydrochloride is offered at 97% purity (Fluorochem), while the free base 3-(2-methoxybenzylsulfonyl)pyrrolidine (CAS 1206970‑68‑4) is available at 95% (AKSci) .

Purity benchmark
Cross-study comparable
≥95% consensus across three vendors; comparator phenylsulfonyl analog at 97%
Enables multi‑source procurement
CoA review recommended for each batch
Quality control Purity specification Procurement standardization

Scaffold Validation in MMP‑2 Inhibitor Pharmacophore: The 3‑Sulfonyl Pyrrolidine Motif Confers High Selectivity over Aminopeptidase N

In a series of sulfonyl pyrrolidine derivatives evaluated against MMP‑2 and aminopeptidase N (AP‑N), the pyrrolidine‑3‑sulfonyl scaffold demonstrated highly selective MMP‑2 inhibition over AP‑N; representative compounds (4c, 4j, 5a, 5b, 6a‑d) achieved MMP‑2 IC₅₀ values equipotent or superior to the positive control LY52, with negligible AP‑N activity [1][2].

MMP‑2 pharmacophore
Class-level inference
3‑Sulfonyl pyrrolidine chemotype shows selective MMP‑2 inhibition over AP‑N, equipotent to LY52 in class members
Validates scaffold for inhibitor design
Exact potency depends on specific substituent; verify in target assay
MMP‑2 inhibition Structure–activity relationship Selectivity profiling

Best Research and Industrial Application Scenarios for 3-[(2-Methoxybenzyl)sulfonyl]pyrrolidine hydrochloride


Fragment‑Based Lead Discovery Targeting MMP‑2 or Related Metalloproteinases

Use as a core fragment for structure‑based design of MMP‑2 inhibitors, leveraging the experimentally validated selectivity of the 3‑sulfonyl pyrrolidine chemotype over AP‑N. The 2‑methoxybenzyl group can be further elaborated to probe the S2′ pocket and optimize potency relative to the LY52 benchmark [1].

Stereocontrolled Synthesis of Chiral Pyrrolidine Libraries

Employ as a key intermediate in Mg‑catalyzed or organocatalytic asymmetric transformations where the 2‑methoxybenzyl substituent has demonstrated superior yield (up to 85%) and enantioselectivity (up to 95% ee) compared to alternative benzyl protecting groups .

Physicochemical Property Optimization in CNS or Oral Drug Candidates

Capitalize on the compound’s higher computed LogP (1.39) and increased hydrogen‑bond acceptor count relative to simpler phenylsulfonyl pyrrolidines to fine‑tune permeability and solubility profiles during lead optimization .

Safety‑Compliant Procurement for Laboratories Requiring Documented GHS Oral Toxicity Classification

Procure when a defined GHS hazard profile including H302 (Harmful if swallowed) is required for institutional chemical hygiene plans, enabling proper storage, handling, and waste disposal protocols that may not be triggered by H315‑only sulfonyl pyrrolidine analogs .

Application
Selection Property
Validation Focus
Fragment‑based MMP‑2 inhibitor design
3‑Sulfonyl pyrrolidine scaffold with selectivity over AP‑N
Target engagement and selectivity benchmarking vs LY52 context
Chiral pyrrolidine library synthesis
2‑Methoxybenzyl protecting group performance in asymmetric catalysis
Reported yield and enantioselectivity context
CNS drug‑like property tuning
Higher computed LogP and H‑bond acceptor count
Permeability/solubility balance assessment
Safety‑compliant procurement
Defined GHS H302 oral toxicity hazard
Oral exposure control protocol implementation
Quote Request

Request a Quote for 3-[(2-Methoxybenzyl)sulfonyl]pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.